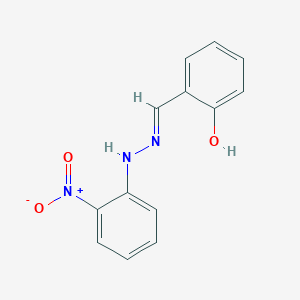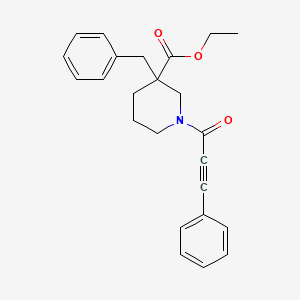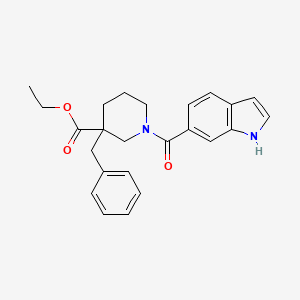![molecular formula C18H17F3N2O3 B6130285 4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a chemical compound that has been widely used in scientific research for its unique properties. It is a morpholine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is complex and varies depending on its application. In the case of its use as a fluorescent probe for ROS detection, the compound reacts with ROS to produce a fluorescent signal. In PDT, the compound is activated by light and produces singlet oxygen, which causes cell death. As a ligand for metal-based catalysts, the compound coordinates with the metal center and facilitates the desired organic transformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine vary depending on its application. In the case of its use as a fluorescent probe, the compound has been shown to be non-toxic and does not interfere with cellular processes. In PDT, the compound causes cell death through the production of singlet oxygen. As a ligand for metal-based catalysts, the compound facilitates the desired organic transformation without interfering with the reaction.
実験室実験の利点と制限
One of the main advantages of using 4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine in lab experiments is its unique properties, which make it a useful tool for various applications. Additionally, the compound is relatively easy to synthesize and has been shown to be non-toxic in certain applications. However, one of the limitations of using the compound is its cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine in scientific research. One direction is the development of new applications for the compound, such as in the detection of other reactive species or as a catalyst for new organic transformations. Another direction is the optimization of the compound's properties, such as its fluorescence intensity or singlet oxygen production. Additionally, the compound could be used in combination with other compounds or therapies to enhance its effectiveness.
合成法
The synthesis of 4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine can be achieved by various methods. One of the most common methods is the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine in the presence of a catalyst. The resulting product is then oxidized using a mild oxidizing agent to produce the desired compound.
科学的研究の応用
4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Additionally, it has been used as a ligand for the development of metal-based catalysts for various organic transformations.
特性
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-5-1-3-13(9-15)10-16-12-22(7-8-26-16)17(24)14-4-2-6-23(25)11-14/h1-6,9,11,16H,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBDTFVHASRRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C[N+](=CC=C2)[O-])CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)


![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)

![1-(cyclohexylmethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6130308.png)